molecular formula C7H6F2N2O4S B1387208 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide CAS No. 1040061-22-0

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide

Cat. No. B1387208
M. Wt: 252.2 g/mol
InChI Key: BBNCAUCNCDIBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H6F2N2O4S and a molecular weight of 252.2 . It is used in scientific research due to its unique properties, making it suitable for various applications such as drug development and organic synthesis.


Molecular Structure Analysis

The molecular structure of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide consists of a benzenesulfonamide core with two fluorine atoms and one nitro group attached to the benzene ring, and a methyl group attached to the nitrogen of the sulfonamide group .

Scientific Research Applications

Photolabile Protecting Groups

One of the significant applications of derivatives related to 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide involves their role as photolabile protecting groups in synthetic chemistry. These compounds, including 2,4-dinitrobenzenesulfenyl, have shown promise for future applications due to their ability to be cleaved under light, facilitating controlled release of protected substrates. This characteristic makes them valuable in the development of light-responsive materials and in the controlled synthesis of complex organic molecules (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Cyclic Compounds

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives highlight another critical area of research. Through the development of sequential reactions and the use of these compounds as multifunctional agents, researchers have opened new avenues for the discovery of functional molecules and pharmaceuticals. This demonstrates the versatility of sulfonamide derivatives in organic syntheses and their potential in the pharmaceutical industry (Kaneda, 2020).

Environmental and Toxicological Studies

Studies on the degradation processes of related compounds, such as nitisinone, and their by-products have provided insights into their stability and environmental impact. Understanding the degradation pathways and the stability of these compounds under various conditions contributes to a better grasp of their applications and the potential risks and benefits associated with their use (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Advanced Oxidation Processes

The review of advanced oxidation processes (AOPs) for the degradation of various compounds, including acetaminophen, showcases the importance of these techniques in addressing the accumulation of recalcitrant compounds in the environment. The study of AOPs, including their mechanisms, kinetics, and by-products, plays a crucial role in environmental remediation efforts, highlighting the broader applicability of research on compounds like 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O4S/c1-10-16(14,15)7-3-6(11(12)13)4(8)2-5(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNCAUCNCDIBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

A solution of 2,4-difluoro-5-nitrobenzenesulfonyl chloride (21 g, 81 mmol) in THF (400 mL) at −60° C. was treated with methylamine hydrochloride (6.6 g, 97 mmol) and then treated dropwise with triethylamine (22.6 mL, 162 mmol). After stirring for 6 hours at −60 to −40° C. the mixture was adjusted to pH 3 with the addition of 15% aqueous HCl, diluted with water, and extracted with EtOAc. The organic extracts were dried (Na2SO4), concentrated, and subjected to flash chromatography (17% EtOAc-petroleum ether) to give 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide (8 g, 38%) as a brown solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.66-8.74 (m, 1 H), 7.20-7.25 (m, 1 H), 4.81-4.91 (m, 1 H), 2.78-2.81 (m, 3 H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide
Reactant of Route 2
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide
Reactant of Route 3
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide
Reactant of Route 4
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide
Reactant of Route 5
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.